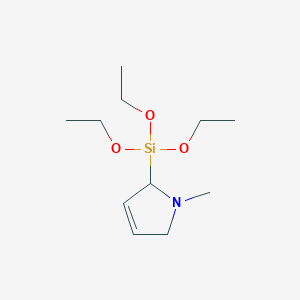
1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole is an organosilicon compound that features a pyrrole ring substituted with a methyl group and a triethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of a pyrrole derivative with a triethoxysilane compound. One common method is the hydrosilylation of 1-methyl-2,5-dihydro-1H-pyrrole with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.
Applications De Recherche Scientifique
1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a precursor for functionalized materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in materials science. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-(trimethoxysilyl)-2,5-dihydro-1H-pyrrole: Similar structure but with methoxy groups instead of ethoxy groups.
1-Methyl-2-(triethoxysilyl)-1H-pyrrole: Similar structure but without the dihydro modification.
2-(Triethoxysilyl)pyrrole: Lacks the methyl group on the pyrrole ring.
Uniqueness
1-Methyl-2-(triethoxysilyl)-2,5-dihydro-1H-pyrrole is unique due to the combination of the triethoxysilyl group and the dihydro modification on the pyrrole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable cross-linked networks, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
155958-85-3 |
|---|---|
Formule moléculaire |
C11H23NO3Si |
Poids moléculaire |
245.39 g/mol |
Nom IUPAC |
triethoxy-(1-methyl-2,5-dihydropyrrol-2-yl)silane |
InChI |
InChI=1S/C11H23NO3Si/c1-5-13-16(14-6-2,15-7-3)11-9-8-10-12(11)4/h8-9,11H,5-7,10H2,1-4H3 |
Clé InChI |
JFRICQQPBKIESL-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1C=CCN1C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


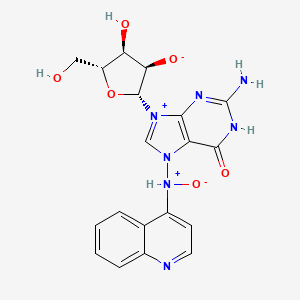

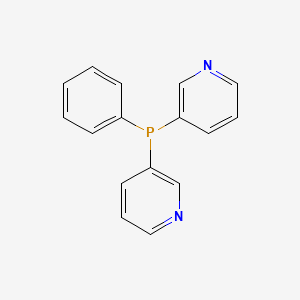


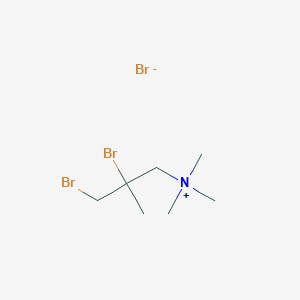
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
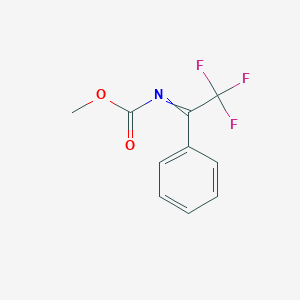

![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
